Home > Products > Screening Compounds P96946 > 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine
3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine -

3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine

Catalog Number: EVT-6169263
CAS Number:
Molecular Formula: C18H20F2N2O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-[18F]Fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate ([18F]FE@SUPPY)

Compound Description: [18F]FE@SUPPY is a research tracer used in Positron Emission Tomography (PET) studies. It contains both ester and amide bonds within its structure. This compound was used as a model substance to evaluate various metabolic aspects of PET tracers. []

Relevance: While not directly analogous in structure, [18F]FE@SUPPY, like the target compound 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, possesses ester and/or amide functional groups that are important for its metabolic properties and stability. The research involving [18F]FE@SUPPY focused on enzymatic hydrolysis of these groups, providing insights relevant to understanding the potential metabolism of the target compound. []

1-(3-([11C]Methylamino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one ([11C]Me@APPI)

Compound Description: [11C]Me@APPI is another research tracer employed in PET studies. Its structure includes ester and/or amide bonds. []

Relevance: Similar to [18F]FE@SUPPY, [11C]Me@APPI, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, features ester and/or amide functionalities. The study investigating [11C]Me@APPI focused on predicting its ability to cross the blood-brain barrier, a factor potentially relevant to the target compound's distribution in the body. []

2-[18F]fluoroethyl3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ([18F]FE@SNAP)

Compound Description: [18F]FE@SNAP serves as a PET tracer with structural similarities to the target compound. Notably, it shares the 3,4-difluorophenyl moiety with 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine. []

Relevance: The shared presence of the 3,4-difluorophenyl group in both [18F]FE@SNAP and the target compound 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine suggests potential commonalities in their physicochemical properties and binding interactions. The metabolic studies on [18F]FE@SNAP might offer insights into the potential metabolic fate of the target compound. []

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635)

Compound Description: [carbonyl-11C]WAY100635 is a radiolabeled PET tracer. []

Relevance: While structurally dissimilar to 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, [carbonyl-11C]WAY100635 was part of the same research that evaluated in vivo metabolism of PET tracers in humans. The methodological approaches and analytical techniques used for [carbonyl-11C]WAY100635 could be applied to studying the metabolism of the target compound in a clinical setting. []

1′-Methyl-5-[[2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro-spiro-[furo]2,3-f]indole-3,4′-piperidine (SB224289)

Compound Description: SB224289 functions as a combined 5-HT1B receptor antagonist and serotonin transporter (SERT) inhibitor. It effectively inhibits 5-HT-induced vasoconstriction in pulmonary arteries. []

Relevance: Although SB224289 is not a direct structural analogue, its pharmacological activity as a 5-HT1B receptor antagonist is relevant when considering the potential interaction of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine with serotonergic systems. The research on SB224289 underscores the importance of investigating potential off-target effects of compounds with structural similarities to known serotonergic ligands. []

1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-3-isopropyl-6-(methylsulfonyl)-3,4-dihydro-1H-2,1,3-benzothiadiazine-2,2-dioxide (LY393558)

Compound Description: LY393558 serves as a potent inhibitor of 5-HT-induced constriction in pulmonary arteries. This compound exhibits dual action as a 5-HT1B receptor antagonist and SERT inhibitor. []

Relevance: Despite structural differences, LY393558's pharmacological profile as a combined 5-HT1B receptor antagonist and SERT inhibitor provides a valuable point of comparison for assessing potential serotonergic interactions of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine. The research on LY393558 highlights the potential for synergistic effects when combining SERT inhibition with 5-HT1B receptor antagonism. []

2‐[2‐(1‐methylpyrazol‐4‐yl)ethyl]‐1H,5H,6H,7H,8H‐imidazo[4,5‐c]azepin‐4‐one (Molport-035-369-361)

Compound Description: This compound is a curcumin analog identified as a potential DYRK2 inhibitor. It exhibits favorable predicted pharmacokinetic properties compared to curcumin. []

Relevance: Though structurally distinct, Molport-035-369-361, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, was identified through virtual screening techniques and its predicted properties highlight the importance of considering pharmacokinetic parameters in drug development. The strategy used to identify Molport-035-369-361 could potentially be applied to discover other compounds related to the target compound with improved pharmacological profiles. []

Methyl 4‐(3‐hydroxy‐1,2‐oxazol‐5‐yl)piperidine‐1‐carboxylate (Molport-000-004-273)

Compound Description: Another curcumin analog identified as a potential DYRK2 inhibitor with improved predicted pharmacokinetic properties compared to curcumin. []

Relevance: Similar to Molport-035-369-361, Molport-000-004-273, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, was uncovered through a virtual screening approach. This underscores the potential for identifying structurally diverse compounds with desired biological activities. The research on Molport-000-004-273 emphasizes the value of computational methods in drug discovery. []

(1S)‐1‐[5‐(furan‐3‐carbonyl)‐4H,6H,7H‐pyrazolo[1,5‐a]pyrazin‐2‐yl]ethanol (MolPort-035-585-822)

Compound Description: A curcumin analog, also discovered as a potential DYRK2 inhibitor via virtual screening, showing better predicted pharmacokinetic properties compared to curcumin. []

Relevance: Similar to the previous two curcumin analogs, MolPort-035-585-822, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, was found through a pharmacophore model and virtual screening process. This demonstrates the versatility of such methods in identifying structurally diverse compounds with potential therapeutic applications. []

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 acts as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). []

Relevance: Despite its different structure, Ro 67-7476 shares a functional similarity with 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine in terms of its ability to modulate receptor activity. The study on Ro 67-7476 highlights the importance of understanding allosteric modulation as a potential mechanism of action for compounds structurally related to the target compound. []

Ethyl diphenylacetylcarbamate (Ro 01-6128)

Compound Description: Ro 01-6128 functions as a positive allosteric modulator of mGluR1. []

Relevance: Although structurally different, Ro 01-6128, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, exhibits activity at mGluR1, suggesting a potential for the target compound to interact with this receptor subtype. The research on Ro 01-6128 emphasizes the need to consider the potential for allosteric modulation by compounds with structural similarities to known mGluR1 modulators. []

Butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853)

Compound Description: Ro 67-4853 serves as a positive allosteric modulator of mGluR1. []

Relevance: Despite its different structure, Ro 67-4853, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, exhibits activity at mGluR1. The study on Ro 67-4853 further emphasizes the importance of evaluating potential interactions of the target compound with mGluR1. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

Compound Description: CD-PPB acts as a positive allosteric modulator of both metabotropic glutamate receptor 5 (mGluR5) and mGluR1. []

Relevance: While structurally distinct, CD-PPB, like 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine, shows activity at mGluR1, making it a valuable reference compound when investigating potential mGluR1 interactions of the target compound. The research on CD-PPB demonstrates the possibility of developing compounds that modulate multiple mGluR subtypes. []

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 exhibits selectivity for mGluR1 as a positive allosteric modulator. []

Relevance: Though structurally different, VU-71's selectivity for mGluR1 compared to other mGluR subtypes makes it a useful comparator when assessing the potential mGluR1 selectivity of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine. The study on VU-71 highlights the possibility of designing compounds with distinct mGluR subtype profiles. []

2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720)

Compound Description: FTY720, also known as fingolimod, is a first agent used in a pharmaceutical combination for treating degenerative brain diseases. []

Relevance: While not directly related in structure, FTY720 is mentioned in a research paper discussing combination therapies, a strategy that could be considered for exploring the therapeutic potential of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine. The research involving FTY720 provides a context for considering the use of the target compound in conjunction with other agents to enhance its therapeutic efficacy. []

Properties

Product Name

3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(4-methyl-1,3-oxazol-5-yl)methanone

Molecular Formula

C18H20F2N2O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H20F2N2O2/c1-12-17(24-11-21-12)18(23)22-8-2-3-14(10-22)5-4-13-6-7-15(19)16(20)9-13/h6-7,9,11,14H,2-5,8,10H2,1H3

InChI Key

IWRKFRVGDBOTAT-UHFFFAOYSA-N

SMILES

CC1=C(OC=N1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F

Canonical SMILES

CC1=C(OC=N1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.